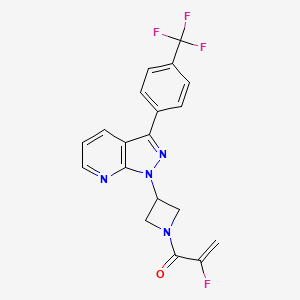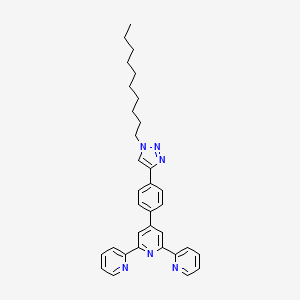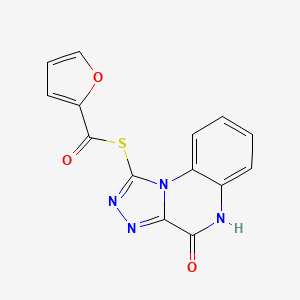
(Rac)-Monepantel sulfone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-Monepantel sulfone-d5 is a deuterium-labeled derivative of Monepantel sulfone. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Monepantel sulfone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Monepantel sulfone-d5 typically involves the deuteration of Monepantel sulfone. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Rac)-Monepantel sulfone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Rac)-Monepantel sulfone-d5 is widely used in scientific research, including:
Chemistry: Studying the reaction mechanisms and kinetics of Monepantel sulfone.
Biology: Investigating the metabolic pathways and biological effects of Monepantel sulfone.
Medicine: Developing deuterium-labeled drugs for improved pharmacokinetic profiles.
Industry: Quality control and traceability in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (Rac)-Monepantel sulfone-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to track the compound’s distribution and metabolism in biological systems. The sulfone group is known to interact with various enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Monepantel sulfone: The non-deuterated version of (Rac)-Monepantel sulfone-d5.
Modafinil acid sulfone-d5: Another deuterium-labeled sulfone compound used in pharmacokinetic studies.
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can alter the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug behavior and interactions.
Propiedades
Fórmula molecular |
C20H13F6N3O4S |
|---|---|
Peso molecular |
510.4 g/mol |
Nombre IUPAC |
N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]-1,1,3,3,3-pentadeuteriopropan-2-yl]-4-(trifluoromethylsulfonyl)benzamide |
InChI |
InChI=1S/C20H13F6N3O4S/c1-18(10-28,11-33-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)34(31,32)20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/i1D3,11D2 |
Clave InChI |
JTMLMJOBCBXFES-JIZANVDTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C#N)(C([2H])([2H])OC1=C(C=CC(=C1)C#N)C(F)(F)F)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
SMILES canónico |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
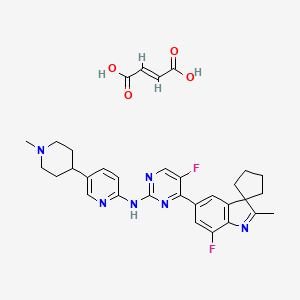
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
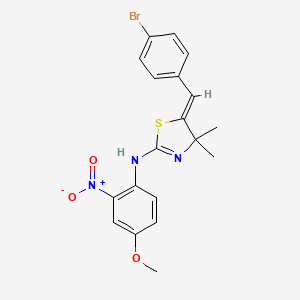
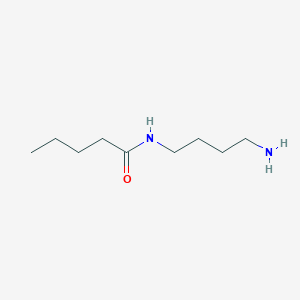
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
